2-Oxobut-3-en-1-yl dihydrogen phosphate
Description
2-Oxobut-3-en-1-yl dihydrogen phosphate is an organophosphate compound characterized by a ketone group (2-oxo) and a double bond (but-3-en-1-yl) in its structure. These include alkyl dihydrogen phosphates (e.g., neopentyl, methyl) and inorganic salts (e.g., potassium, lithium dihydrogen phosphate). This article synthesizes available data to highlight key differences in hydrolysis mechanisms, binding affinity, solubility, and industrial applications.
Properties
CAS No. |
65116-94-1 |
|---|---|
Molecular Formula |
C4H7O5P |
Molecular Weight |
166.07 g/mol |
IUPAC Name |
2-oxobut-3-enyl dihydrogen phosphate |
InChI |
InChI=1S/C4H7O5P/c1-2-4(5)3-9-10(6,7)8/h2H,1,3H2,(H2,6,7,8) |
InChI Key |
XOGXHSBKXSEHNL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)COP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobut-3-en-1-yl dihydrogen phosphate typically involves the reaction of 2-oxobut-3-en-1-ol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Oxobut-3-en-1-ol+Phosphoric acid→2-Oxobut-3-en-1-yl dihydrogen phosphate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process typically includes the use of catalysts to enhance the reaction rate and yield. The reaction is carried out in reactors designed to handle the specific requirements of the synthesis, including temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
2-Oxobut-3-en-1-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles and specific catalysts.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phosphate esters.
Scientific Research Applications
2-Oxobut-3-en-1-yl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxobut-3-en-1-yl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. The enone moiety is particularly reactive and can undergo nucleophilic addition reactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Structural and Reactivity Comparisons with Alkyl Dihydrogen Phosphates
Alkyl dihydrogen phosphates, such as neopentyl dihydrogen phosphate and methyl dihydrogen phosphate , exhibit distinct hydrolysis behaviors due to steric and electronic effects:
Key Insight : The presence of bulky substituents (e.g., neopentyl) or electron-withdrawing groups (e.g., ketones) significantly alters hydrolysis pathways and rates.
Binding Affinity and Selectivity
Dihydrogen phosphate derivatives interact differently with molecular receptors, as demonstrated by macrocyclic systems:
- Macrocyclic receptor selectivity : Logβ12 values for dihydrogen phosphate (10.51) are markedly higher than for acetate (8.46) or hydrogen sulfate (≈8.5), indicating strong preference for dihydrogen phosphate .
- Pillararene-based detection : Modified pillararenes with N-alkyl groups selectively bind dihydrogen phosphate ions even in the presence of fluorides and acetates, highlighting structural adaptability for anion sensing .
Solubility and Stability in Solutions
Inorganic dihydrogen phosphates, such as potassium dihydrogen phosphate (KH₂PO₄) and lithium dihydrogen phosphate (LiH₂PO₄), are widely used due to their stability and solubility:
Key Insight: Organic dihydrogen phosphates generally have reduced solubility compared to inorganic salts, limiting their use in aqueous systems but expanding utility in organic synthesis.
Industrial and Commercial Relevance
- Potassium dihydrogen phosphate : Dominates agricultural markets as a fertilizer and pH buffer, with a projected growth driven by sustainable farming practices .
- Lithium dihydrogen phosphate : Critical in lithium-ion battery electrolytes, reflecting demand from the electronics sector .
- This compound : Likely niche applications in organic synthesis or pharmaceutical intermediates, though commercial data is absent in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
